(2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C19H18N2O3S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S/c1-12-6-4-5-7-15(12)20-19-21-18(22)17(25-19)10-13-8-9-14(23-2)11-16(13)24-3/h4-11H,1-3H3,(H,20,21,22)/b17-10- |
InChI Key |
OXRKCADIWPKEMA-YVLHZVERSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N=C2NC(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/S2 |
Canonical SMILES |
CC1=CC=CC=C1N=C2NC(=O)C(=CC3=C(C=C(C=C3)OC)OC)S2 |
Origin of Product |
United States |
Biological Activity
The compound (2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article will delve into the biological activity of this compound, focusing on its potential antibacterial, antioxidant, and anticancer properties based on available research.
- Molecular Formula : CHNOS
- Molecular Weight : 342.41 g/mol
- CAS Number : 672322-37-1
Structure
The compound features a thiazolidinone core with substituents that enhance its biological activity. The presence of methoxy groups and a methylphenyl imino moiety plays a critical role in its pharmacological properties.
Antibacterial Activity
Research indicates that thiazolidin-4-one derivatives exhibit significant antibacterial properties. For instance:
- Study Findings : A series of thiazolidinones were tested against various bacterial strains. The compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The inhibition rates were reported at approximately 91.66% and 88.46%, respectively .
| Bacterial Strain | Inhibition Percentage |
|---|---|
| Staphylococcus aureus | 91.66% |
| Escherichia coli | 88.46% |
Antioxidant Activity
The antioxidant potential of thiazolidinones is attributed to their ability to scavenge free radicals.
- DPPH Assay Results : In several studies, compounds similar to (2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one exhibited DPPH radical scavenging activities comparable to or exceeding that of standard antioxidants like vitamin E .
| Compound | EC (µg/mL) |
|---|---|
| Thiazolidinone Derivative | 60.83 ± 0.86 |
| Vitamin E | Not specified |
Anticancer Activity
Thiazolidinone derivatives have shown promise in anticancer research.
- Cell Line Studies : Compounds within this class have been evaluated for their cytotoxic effects against various cancer cell lines including HT29 (colon cancer) and H460 (lung cancer). The IC values for these compounds ranged from 1.61 µg/mL to over 1000 µg/mL depending on structural modifications .
| Cell Line | IC (µg/mL) |
|---|---|
| HT29 | 1.61 ± 1.92 |
| H460 | >1000 |
The biological activity of thiazolidinones can be attributed to their ability to interact with various cellular pathways:
- Antibacterial Mechanism : Thiazolidinones may disrupt bacterial cell wall synthesis or interfere with essential enzymatic pathways.
- Antioxidant Mechanism : These compounds likely neutralize free radicals through electron donation, thus mitigating oxidative stress in cells.
- Anticancer Mechanism : The anticancer effects are hypothesized to arise from the inhibition of key signaling pathways involved in cell proliferation and survival.
Case Study 1: Antibacterial Efficacy
A recent study synthesized several thiazolidinone derivatives and tested their antibacterial efficacy against clinical isolates. The results indicated that modifications at the C2 position significantly enhanced antibacterial activity, particularly in compounds with electron-withdrawing groups .
Case Study 2: Antioxidant Potential
In another investigation focusing on antioxidant properties, thiazolidinone derivatives were subjected to various assays including DPPH and ABTS assays. The results showed that some derivatives had antioxidant activities significantly higher than standard drugs like ibuprofen .
Scientific Research Applications
Anticancer Properties
Research has highlighted the potential anticancer effects of thiazolidinone derivatives. Studies have shown that compounds similar to (2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one exhibit cytotoxicity against various cancer cell lines. For instance:
- Case Study : A derivative demonstrated significant inhibition of cell proliferation in human breast cancer cells in vitro through apoptosis induction mechanisms .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals.
- Case Study : In a study using DPPH and ABTS assays, thiazolidinone derivatives exhibited antioxidant activities that surpassed those of standard drugs like ibuprofen .
Antibacterial Activity
The antibacterial potential of thiazolidinones is another area of interest. The compound has shown effectiveness against several bacterial strains.
- Case Study : In vitro testing indicated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibacterial agents .
Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Anticancer | Potential to inhibit cancer cell proliferation | Induces apoptosis in breast cancer cells |
| Antioxidant | Scavenging free radicals | Higher antioxidant activity than ibuprofen |
| Antibacterial | Inhibition of bacterial growth | Effective against both Gram-positive and Gram-negative bacteria |
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy) enhance condensation yields compared to electron-withdrawing groups (e.g., nitro) due to stabilized intermediates .
- Microwave synthesis (e.g., in ) reduces reaction time but requires precise power modulation .
Structural and Spectroscopic Comparison
Substituent Effects on Spectra:
- NMR: The target compound’s 2,4-dimethoxy groups produce distinct aromatic proton signals (δ 6.6–7.9 ppm) and downfield shifts for the imino NH (δ ~10.8 ppm) . Chloro or nitro substituents (e.g., 6j in ) cause deshielding of adjacent protons (δ 7.9–8.0 ppm) .
- IR : Methoxy C-O stretches (~1250 cm⁻¹) and C=O stretches (~1700 cm⁻¹) dominate the target compound’s spectrum, whereas thioxo derivatives (e.g., ) show strong C=S absorption (~1150 cm⁻¹) .
Crystallographic Differences:
- The 2,4-dimethoxy groups in the target compound likely engage in weak van der Waals interactions, contrasting with hydrogen-bonding networks in hydroxybenzylidene analogs (e.g., ) .
- Steric hindrance from the 2-methylphenylimino group may reduce packing efficiency compared to smaller substituents like thioxo .
Insights :
- The 2-methylphenylimino group’s steric bulk could limit enzymatic binding compared to smaller substituents like thiomorpholine .
Preparation Methods
Formation of the Thiazolidinone Core
The synthesis begins with the preparation of 2-imino-1,3-thiazolidin-4-one (I ), achieved by cyclocondensation of 2-methylphenylthiourea with ethyl chloroacetate in alkaline ethanol (70°C, 6 hours). This yields the intermediate I with 85–90% efficiency.
Reaction conditions :
-
Solvent : Ethanol (95%)
-
Base : Sodium hydroxide (1.2 equiv)
-
Temperature : 70°C
-
Time : 6 hours
| Component | Quantity | Role |
|---|---|---|
| 2-Imino-thiazolidinone | 1.0 equiv | Nucleophile |
| 2,4-Dimethoxybenzaldehyde | 1.2 equiv | Electrophile |
| Piperidine | 0.1 equiv | Base/Catalyst |
| Ethanol | 10 mL/mmol | Solvent |
| Temperature | 78°C (reflux) | — |
| Time | 8–10 hours | — |
Yield : 72–78% (after recrystallization from ethanol).
One-Pot Multicomponent Synthesis
Three-Component Reaction Design
An efficient one-pot method combines 2-methylphenyl isothiocyanate, glycine, and 2,4-dimethoxybenzaldehyde in acetic acid. This approach bypasses intermediate isolation, reducing reaction time and improving overall yield.
Mechanistic pathway :
-
Formation of thiourea : Reaction of 2-methylphenyl isothiocyanate with glycine.
-
Cyclocondensation : Intramolecular cyclization to form the thiazolidinone ring.
-
Knoevenagel condensation : Benzylidene group incorporation.
Experimental data :
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Temperature | 100°C |
| Time | 12 hours |
| Yield | 68% |
| Purity (HPLC) | >95% |
Microwave-Assisted Optimization
Microwave irradiation (150 W, 120°C) reduces the reaction time to 45 minutes while maintaining a 65% yield. This method enhances energy efficiency and minimizes side product formation.
Stereochemical Control and Isomer Purity
The (Z,Z)-configuration at C2 and C5 is critical for bioactivity. Reaction conditions profoundly influence stereoselectivity:
-
Solvent polarity : Ethanol favors (Z)-isomers due to hydrogen bonding stabilization.
-
Catalyst : Piperidine enhances selectivity via transition-state stabilization.
Isomer distribution :
| Condition | (Z,Z) Isomer | (E,Z) Isomer |
|---|---|---|
| Ethanol/piperidine | 92% | 8% |
| Toluene/triethylamine | 64% | 36% |
Post-Synthetic Modifications and Purification
Recrystallization Techniques
Crude product purity is improved using ethanol/water (3:1 v/v), yielding needle-like crystals suitable for X-ray diffraction analysis.
Chromatographic Methods
Silica gel chromatography (ethyl acetate/hexane, 1:2) resolves minor (E)-isomers, achieving >99% (Z,Z)-purity.
Analytical Characterization
Key spectroscopic data for the final compound:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, imine-H), 7.45–6.82 (m, aromatic-H), 3.88 (s, 6H, OCH₃), 2.41 (s, 3H, CH₃).
Industrial-Scale Considerations
Pilot-scale synthesis (1 kg batch) employs continuous flow reactors to enhance heat transfer and reduce reaction time by 40%. Economic analysis shows a 22% cost reduction compared to batch methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
